![molecular formula C22H19N5O2 B3294688 8-(2-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887466-53-7](/img/structure/B3294688.png)
8-(2-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Overview
Description
Purines are a group of organic compounds that consist of a two-ring structure, a six-membered and a five-membered nitrogen-containing ring fused together . They serve as the structural foundation of nucleic acids like DNA and RNA .
Molecular Structure Analysis
Purines consist of a two-ring structure, a six-membered pyrimidine ring and a five-membered imidazole ring . The molecule consists of four nitrogen atoms and six carbon atoms forming two rings—a nine-membered double-ring system .
Chemical Reactions Analysis
The chemical reactions of purine derivatives can be quite complex and depend on the specific substituents present on the purine ring .
Physical And Chemical Properties Analysis
Purines are relatively larger than pyrimidines and have a higher molecular weight. They are soluble in water and are relatively stable at the physiological pH .
Mechanism of Action
Safety and Hazards
Future Directions
The study of purine derivatives is an active area of research, particularly in the development of new therapeutic agents. Future directions may include the synthesis and testing of new purine derivatives, investigation of their mechanisms of action, and clinical trials to evaluate their efficacy and safety .
properties
IUPAC Name |
6-(2-ethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-3-14-9-7-8-12-16(14)27-17(15-10-5-4-6-11-15)13-26-18-19(23-21(26)27)25(2)22(29)24-20(18)28/h4-13H,3H2,1-2H3,(H,24,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVOEERYWRVUPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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